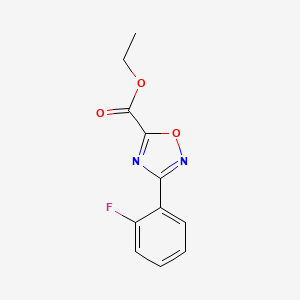

(3-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)(2-氟苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

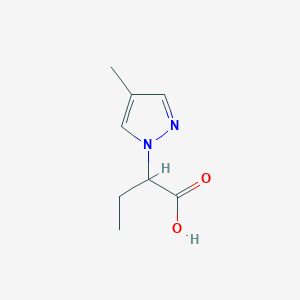

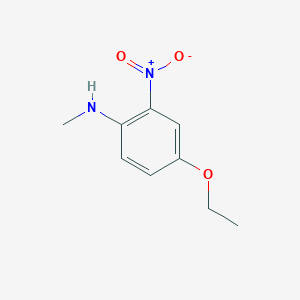

The compound "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone" is a synthetic organic molecule that appears to be related to various research efforts in the development of bioactive compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may provide insights into its synthesis, molecular structure, and potential chemical reactivity.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including acylation, Grignard reactions, and etherification. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved the formation of a phenylmethanone derivative with a difluoro-hydroxyphenyl group attached to a pyrrol moiety . Similarly, the synthesis of an antiestrogenic compound involved acylation followed by a Grignard reaction and subsequent etherification steps . These methods could potentially be adapted for the synthesis of "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized using spectroscopic methods and, in some cases, X-ray diffraction (XRD) studies. For example, the crystal and molecular structure of a related compound was determined, revealing its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone" to confirm its geometry and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups and molecular structure. The presence of a pyrrol moiety, for instance, suggests potential sites for further functionalization or participation in biological interactions. The bioisostere of an aldose reductase inhibitor showed considerable in vitro activity, indicating that the pyrrol moiety is a key functional group for biological activity . The compound may also undergo various chemical reactions based on the reactivity of its phenylmethanone and fluorophenyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its molecular structure. For example, the presence of fluorine atoms typically influences the compound's lipophilicity and electronic properties, which can affect its biological activity and solubility. The organotin(IV) complexes derived from a related compound demonstrated low molar conductance values, indicating their non-electrolytic nature . These properties are crucial for understanding the compound's behavior in different environments and its potential as a drug candidate.

科学研究应用

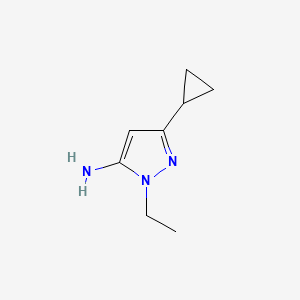

抗菌潜力

该化合物结构中的吡咯部分已知具有抗菌活性。 具有类似结构的化合物已被合成并显示出良好的抗菌潜力 。 这表明我们感兴趣的化合物可以针对各种微生物菌株探索其疗效,可能导致开发新的抗菌剂。

抗结核活性

吡咯衍生物已被评估其对结核分枝杆菌的抗结核潜力。 这些衍生物中的一些已显示出有效活性 ,表明我们的化合物也可以被研究其用于治疗结核的潜力。

抗癌特性

吡咯衍生物已显示出对癌细胞系的细胞毒活性 。 这意味着“2-氟-3'-(3-吡咯啉甲基)苯偶酰苯酮”可以成为抗癌药物开发的候选药物,需要进一步研究其对各种癌症类型的疗效和作用机制。

抗利什曼病功效

具有吡咯喹啉结构的化合物已被合成并评估其抗利什曼病功效 。 鉴于结构相似性,我们的化合物也可能具有抗利什曼病特性,这可能有助于治疗内脏利什曼病。

抗病毒剂

吲哚衍生物,它们与吡咯具有共同的杂环结构,据报道具有抗病毒活性 。 这表明“2-氟-3'-(3-吡咯啉甲基)苯偶酰苯酮”可以作为潜在的抗病毒剂进行探索,特别是在新出现的病毒感染的背景下。

作用机制

Target of Action

This compound contains a pyrrole ring , which is a common structure in many bioactive molecules and drugs, suggesting that it may interact with a variety of biological targets

Mode of Action

Compounds containing a pyrrole ring are known to bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes

Biochemical Pathways

Indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level. More research is needed to elucidate these effects.

属性

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUYFPPIJAVOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643494 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898749-23-0 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)

![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)